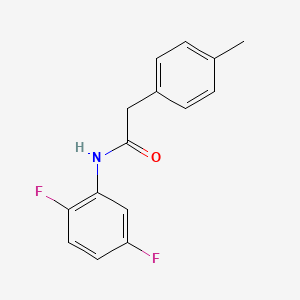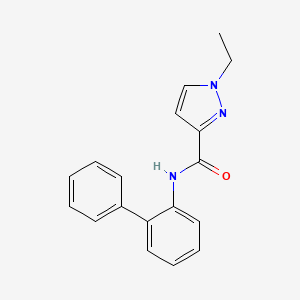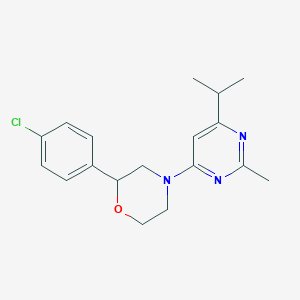
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide, also known as MNI-301, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of enzymes and proteins involved in cellular processes. It has also been found to induce cell death in cancer cells by triggering apoptosis.
Biochemical and Physiological Effects:
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a range of microorganisms, making it a potential candidate for the development of new antimicrobial drugs. However, one limitation of using 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide. One potential area of study is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide and its potential use in the treatment of various diseases.
In conclusion, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide is a promising compound that has gained attention in the field of scientific research. Its potential use in the treatment of various diseases, including cancer and infectious diseases, makes it an important area of study. Further research is needed to fully understand its mechanism of action and to develop new formulations that can improve its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with N-(2-phenylethyl)acetamide in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has been tested against a range of microorganisms, including bacteria and fungi, and has shown promising results in inhibiting their growth.
Propiedades
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11-16-9-14(18(20)21)17(11)10-13(19)15-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXQVJWFSDFLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}amino)-N-ethylpiperidine-1-carboxamide](/img/structure/B5314760.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B5314767.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5314784.png)
![2-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5314788.png)
![N-cyclohexyl-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5314803.png)



![methyl 2-(5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5314827.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314837.png)
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5314855.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)